N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13-8-9-14(18-10-5-11-23(18,19)20)12-16(13)17-24(21,22)15-6-3-2-4-7-15/h2-4,6-9,12,17H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSRUUJIUOENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.
Attachment to the Phenyl Ring: The synthesized isothiazolidinyl group is then attached to a phenyl ring that has been pre-substituted with a methyl group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine
Drug Development: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.
Biochemical Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Manufacturing: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isothiazolidinyl group may also interact with proteins, altering their function and activity.
Comparison with Similar Compounds
Table 1: Structural Features of Benzenesulfonamide Derivatives
Key Observations :
Key Observations :
- Electron-Withdrawing Groups : The chloro substituent in ’s compound may enhance anti-malarial activity by stabilizing charge-transfer interactions .
- Heterocyclic Moieties : The oxadiazole ring in ’s compound is associated with antiviral activity, while the isothiazolidin dioxide in the target compound could modulate enzyme inhibition (e.g., carbonic anhydrase) .
- Amino vs. Sulfone Groups: ’s amino-substituted derivative may exhibit divergent pharmacokinetics due to increased basicity compared to the target compound’s sulfone .
Physicochemical Properties
- Solubility : The target compound’s isothiazolidin dioxide group enhances hydrophilicity compared to ’s chloro/methoxy derivatives (logP likely lower).
- Molecular Weight : The target compound (348.44 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), suggesting favorable oral bioavailability relative to larger analogues like ’s oxadiazole derivative (465.59 g/mol) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the isothiazolidine-dioxide moiety followed by sulfonamide coupling. Key parameters include:
- Temperature : 60–80°C for ring-closure reactions (e.g., isothiazolidine-dioxide formation) .
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) for sulfonamide coupling .
- Catalysts : Triethylamine or pyridine to facilitate deprotonation during sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound confirmed?
- Analytical Techniques :
- NMR : H and C NMR to verify substituent positions and purity (>95% by integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H] calculated: 403.12 g/mol) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve bond angles and stereochemistry .
Q. What are the primary reactivity patterns of the dioxidoisothiazolidine and sulfonamide groups?
- Dioxidoisothiazolidine : Prone to ring-opening under acidic conditions (e.g., HCl/THF), forming thiol intermediates .
- Sulfonamide : Reacts with electrophiles (e.g., alkyl halides) at the nitrogen atom, enabling derivatization for SAR studies .
Advanced Research Questions
Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?
- Experimental Design :
- Control Conditions : Use ATP-competitive inhibitors (e.g., staurosporine) to validate assay specificity .
- Kinase Profiling : Broad-panel screening (e.g., 100+ kinases) to identify off-target effects .
- Data Analysis : IC variability may arise from assay formats (e.g., fluorescence vs. radiometric). Normalize data using Z-factor statistical validation .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Structural Modifications :
- PEGylation : Introduce polyethylene glycol chains at the benzenesulfonamide para-position .
- Salt Formation : Use sodium or potassium counterions for the sulfonamide group .
- Formulation : Co-solvent systems (e.g., DMSO/PBS) or nanoemulsions for in vitro assays .
Q. How is the compound’s mechanism of action against viral targets validated?
- Target Identification :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to viral proteases (e.g., SARS-CoV-2 M) .
- Cryo-EM : Resolve compound-protein interactions at near-atomic resolution .
- Functional Assays : Viral replication inhibition in Vero E6 cells, with EC values compared to remdesivir .
Q. What computational methods predict binding modes to Pim kinases?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for ATP-binding site modeling .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA to estimate ΔG (kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
